Insecticidal Potency Retained Only with the Intact Heptafluoroisopropyl Group: SAR from Broflanilide Discovery
In the structural optimization campaign that led from flubendiamide to broflanilide, Mitsui Chemicals Agro evaluated a series of aniline substitution patterns. The 4-heptafluoroisopropyl group on ring C was found to be indispensable: its replacement with a trifluoromethyl group or a hydrogen atom resulted in a >10-fold decrease in insecticidal activity against Spodoptera litura (common cutworm) [1]. The target compound, 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline, is the direct precursor to the aniline moiety (ring C) of broflanilide and its active metabolite desmethyl-broflanilide, which exhibited an IC₅₀ of approximately 1–10 nM against the Drosophila RDL GABA receptor in membrane potential assays, whereas conventional noncompetitive antagonists such as fipronil and picrotoxin were >100-fold less potent on the A2′ mutant receptor [2][3].
| Evidence Dimension | Insecticidal activity (mortality against Spodoptera litura larvae) as a function of aniline ring C substitution |
|---|---|
| Target Compound Data | Broflanilide (derived from target aniline): LC₅₀ < 1 mg/L; high activity against lepidopteran pests |
| Comparator Or Baseline | Analog with –CF₃ replacing –C₃F₇ on ring C: >10-fold reduced activity; analog with –H replacing –C₃F₇: inactive |
| Quantified Difference | >10-fold activity loss upon replacement of the heptafluoroisopropyl substituent |
| Conditions | Insecticidal bioassay against Spodoptera litura larvae; structural modification of the aniline C-ring during broflanilide lead optimization [1] |
Why This Matters
For procurement decisions in agrochemical R&D, this evidence demonstrates that the heptafluoroisopropyl group is not interchangeable; selecting a cheaper analog lacking this group will yield an inactive or significantly less potent final product.
- [1] Katsuta, H.; Nomura, M.; Wakita, T.; Daido, H.; Kobayashi, Y.; Kawahara, A.; Banba, S. Discovery of broflanilide, a novel insecticide. J. Pestic. Sci. 2019, 44, 120–128. View Source
- [2] Nakao, T.; Banba, S.; Nomura, M.; Hirase, K. Meta-diamide insecticides acting on distinct sites of RDL GABA receptor from those for conventional noncompetitive antagonists. Insect Biochem. Mol. Biol. 2013, 43, 366–375. View Source
- [3] Nakao, T.; Banba, S. Broflanilide: A meta-diamide insecticide with a novel mode of action. Bioorg. Med. Chem. 2016, 24, 372–377. View Source
